molecular formula C7H11BrO3S B6213413 1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane CAS No. 2758003-88-0

1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6213413
CAS No.: 2758003-88-0
M. Wt: 255.1
InChI Key:
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Description

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound’s bicyclic framework provides a rigid and strained structure, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes or aldehydes with bicyclo[1.1.0]butanes, using a strongly oxidizing acridinium organophotocatalyst . This reaction leads to the formation of the oxabicyclo[2.1.1]hexane structure. The reaction conditions often include the use of solvents like acetone and irradiation with blue LED light .

Chemical Reactions Analysis

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include organophotocatalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The strained bicyclic structure allows it to participate in unique chemical reactions, such as cycloadditions and substitutions. These reactions often involve the formation of reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane can be compared with other similar compounds, such as:

The uniqueness of 1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[21

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves the reaction of 1,4-dimethanesulfonyloxy-2-butene with bromine to form 1-bromo-4-methanesulfonyloxy-2-butene, which is then cyclized to form the target compound.", "Starting Materials": [ "1,4-dimethanesulfonyloxy-2-butene", "Bromine" ], "Reaction": [ "1. 1,4-dimethanesulfonyloxy-2-butene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromo-4-methanesulfonyloxy-2-butene.", "2. The resulting 1-bromo-4-methanesulfonyloxy-2-butene is then cyclized by heating it in the presence of a Lewis acid catalyst such as boron trifluoride etherate or aluminum chloride to form 1-(bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane.", "3. The product is then purified by recrystallization or column chromatography." ] }

CAS No.

2758003-88-0

Molecular Formula

C7H11BrO3S

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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